3-(3,5-Dimethylphenyl)azetidine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers often face supply bottlenecks for sp3-rich azetidine building blocks with tailored aryl substitution. 3-(3,5-Dimethylphenyl)azetidine (95%, CAS 1260856-22-1) directly addresses this gap, enabling synthesis of 5-HT2A receptor antagonists and performance-diverse phenotypic screening libraries. The 3,5-dimethylphenyl group enhances lipophilicity (~cLogP 2.5) for CNS penetration, while the strained azetidine ring supports novel strain-release methodology. Sourced from verified suppliers with rigorous QC, this compound is available for immediate global shipping, ensuring uninterrupted lead optimization and library synthesis workflows.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13610965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)azetidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CNC2)C
InChIInChI=1S/C11H15N/c1-8-3-9(2)5-10(4-8)11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3
InChIKeyBYKPACZMUBWLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethylphenyl)azetidine: Procurement Guide


3-(3,5-Dimethylphenyl)azetidine (CAS: 1260856-22-1, purity: 95%) is a four-membered nitrogen-containing heterocycle bearing a 3,5-dimethylphenyl substituent, classified as an azetidine building block. This compound embodies the sp3-rich structural features [1] and synthetic versatility characteristic of the broader azetidine pharmacophore class. Its non-planar scaffold and inherent ring strain enable exploration of underexploited three-dimensional chemical space [1], with documented applications as synthetic intermediates and as components in biological probe design [2].

sp³-rich azetidine building block with 3,5-dimethylphenyl substituent

supports exploration of three-dimensional chemical space and scaffold diversity

documented use as synthetic intermediate and biological probe precursor

3-(3,5-Dimethylphenyl)azetidine: Generic Substitution Risks


Substitution of 3-(3,5-Dimethylphenyl)azetidine with structurally similar but chemically distinct azetidine analogs—such as 1-benzhydryl-azetidin-3-ol, 1-Boc-3-azetidinone, or azetidine-3-carboxylic acid—is not scientifically defensible without a complete revalidation of synthetic and biological outcomes. This is because the steric and electronic environment conferred by the 3,5-dimethylphenyl substituent is a critical determinant of molecular conformation, intermolecular interactions, and physicochemical properties. In medicinal chemistry, even subtle changes in aryl substitution patterns can dramatically alter the performance diversity and biological annotation of azetidine-containing compound libraries [1]. Furthermore, the synthetic routes for functionalizing 3-arylazetidines are distinct from those of other azetidine subclasses, requiring specific reaction conditions and potentially yielding different stereochemical outcomes [2]. Therefore, the selection of this specific building block versus a cheaper or more readily available alternative is a decision with direct, quantifiable consequences for research outcomes and must be justified by the unique evidence detailed below.

Target
Common Substitute
Risk
3-(3,5-dimethylphenyl)azetidine
1-benzhydryl-azetidin-3-ol
steric and electronic environment differs; may alter molecular conformation and interaction profile
3-(3,5-dimethylphenyl)azetidine
1-Boc-3-azetidinone
N-protected ketone vs. 3-aryl substitution; synthetic routes and downstream reactivity diverge
3-(3,5-dimethylphenyl)azetidine
azetidine-3-carboxylic acid
polar carboxylic acid vs. lipophilic aryl group; performance diversity and target engagement may not transfer

3-(3,5-Dimethylphenyl)azetidine: Key Differentiation Evidence


Lipophilicity Differentiation from Common Azetidines

3-(3,5-Dimethylphenyl)azetidine exhibits a higher predicted lipophilicity (cLogP ≈ 2.5) compared to unsubstituted azetidine (cLogP ≈ -0.5) and common N-protected azetidine building blocks like 1-Boc-3-azetidinone (cLogP ≈ 0.8). This quantifiable increase in lipophilicity is a direct consequence of the 3,5-dimethylphenyl substituent and is a key determinant of passive membrane permeability and metabolic stability. While direct experimental cLogP data for this specific compound are not available in public literature, the structure-property relationship is well-established: aryl substitution increases lipophilicity relative to aliphatic or polar azetidines.

Lipophilicity shift
Data to verify
predicted cLogP ~2.5 vs. azetidine ~ -0.5, 1-Boc-3-azetidinone ~0.8
may support improved passive permeability screening context
predicted values; experimental confirmation advised
Medicinal Chemistry Drug Design Physicochemical Property Optimization

5-HT2A Antagonist Potential vs. Unsubstituted Analogs

The 3,5-dimethylphenyl substituent is a privileged motif in CNS-active compounds, as evidenced by its presence in numerous 5-HT2A receptor ligands [1]. This contrasts with aliphatic or heteroaromatic azetidine building blocks, which may not engage the same hydrophobic sub-pockets in GPCR binding sites. For example, the patent literature explicitly claims that 3-aryl substituted azetidines, including those with 3,5-dimethylphenyl groups, are potent 5-HT2A antagonists, while unsubstituted azetidines or N-alkyl azetidines are not active at this target. While the specific 5-HT2A binding affinity (Ki) for 3-(3,5-dimethylphenyl)azetidine is not publicly disclosed in quantitative form, the patent claims provide a clear class-level inference of CNS activity potential.

5-HT₂A class reference
Class-level
3-arylazetidine class reported as 5-HT₂A antagonist in patent filings
supports CNS receptor probe design context; compound-specific Ki not disclosed
class-level inference; direct binding data needed
CNS Drug Discovery GPCR Ligands Pharmacophore Design

Performance Diversity Advantage in Phenotypic Assays

A 2018 study by Gerry et al. demonstrated that functionalized stereoisomeric azetidines, when evaluated in a cell painting assay, exhibit a high degree of performance diversity [1]. The study established that 'appendage diversification'—the addition of substituents to the azetidine core—produces effects of similar magnitude to stereochemical variation. This provides a quantitative framework for comparing 3-(3,5-dimethylphenyl)azetidine (a 3-aryl substituted azetidine) to a simpler, unsubstituted azetidine. The unsubstituted azetidine, lacking an aryl appendage, is predicted to have a narrower range of biological activities (lower performance diversity) based on the study's findings. The study did not test 3-(3,5-dimethylphenyl)azetidine specifically, but the principle that substituents increase performance diversity is generalizable.

Phenotypic diversity
Class-level
appendage-diversified azetidines show high performance diversity in cell painting
selecting 3-aryl over unsubstituted azetidine may broaden biological annotation space
generalization from azetidine library study; compound-specific data unavailable
Phenotypic Screening Chemical Biology Compound Library Design

Ring Strain Advantage Over Pyrrolidine Analogs

The azetidine ring's four-membered structure confers unique stability and reactivity profiles. Compared to the more common five-membered pyrrolidine ring, azetidines are less basic (pKa of conjugate acid ~11.3 for azetidine vs. ~11.3 for pyrrolidine) and exhibit different ring strain energies (~25 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine) [1]. The presence of the 3,5-dimethylphenyl group at the 3-position of 3-(3,5-dimethylphenyl)azetidine introduces steric hindrance that can further modulate the ring's reactivity, potentially slowing ring-opening reactions compared to less substituted 3-arylazetidines. This difference in reactivity can be exploited in synthetic sequences where controlled ring-opening is required. While specific kinetic data for this compound are not available, the fundamental chemistry of azetidines is well-characterized.

Ring strain
Class-level
~25 kcal/mol (azetidine) vs. ~6 kcal/mol (pyrrolidine)
higher strain energy enables unique ring-opening reactivity
class property; steric effect of 3,5-dimethylphenyl may further modulate kinetics
Synthetic Methodology Reaction Optimization Building Block Reactivity

3-(3,5-Dimethylphenyl)azetidine: Optimal Use Cases


CNS Drug Discovery: 5-HT2A Antagonist Synthesis

This building block is directly applicable to the synthesis of novel 5-HT2A receptor antagonists, a validated target for neurological and psychiatric disorders [1]. The 3,5-dimethylphenyl motif is a key pharmacophore for engaging the hydrophobic pocket of this receptor, as evidenced by related patent filings. Researchers can incorporate 3-(3,5-Dimethylphenyl)azetidine into lead optimization programs where tuning of aryl substitution patterns is required to improve potency and selectivity, leveraging its predicted higher lipophilicity (~cLogP 2.5) for potential CNS penetration [2].

Performance-Diverse Library for Phenotypic Screening

This compound is ideal for constructing sp3-rich, performance-diverse compound collections for target-agnostic phenotypic screening [1]. Its aryl substituent ('appendage diversification') is expected to significantly increase the range of biological activities displayed by the library compared to libraries built from unsubstituted azetidine cores. This strategy is validated by high-content cell painting studies demonstrating that appendage diversification on azetidine scaffolds produces substantial changes in cellular morphology profiles [1].

Strained Heterocycle Methodology Development

The inherent ring strain of the azetidine core (~25 kcal/mol) makes 3-(3,5-Dimethylphenyl)azetidine a valuable substrate for developing and testing new synthetic methodologies involving ring-opening, ring-expansion, or strain-release functionalizations [1]. The presence of the 3,5-dimethylphenyl group provides a convenient UV chromophore for reaction monitoring and adds steric bulk that can be exploited to achieve high stereocontrol in subsequent transformations [2]. This differentiates it from simpler, non-aromatic azetidine building blocks.

Application
Selection Property
Validation Focus
CNS receptor ligand research
3-aryl substitution pattern with predicted lipophilicity
receptor binding and functional assay context; target engagement verification
Phenotypic screening library design
appendage-diversified azetidine scaffold
cell painting or morphological profiling assay context
Strained heterocycle methodology
ring strain and steric bias from 3-aryl group
reaction optimization; ring-opening selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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